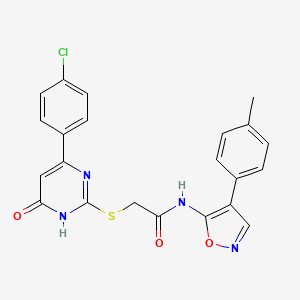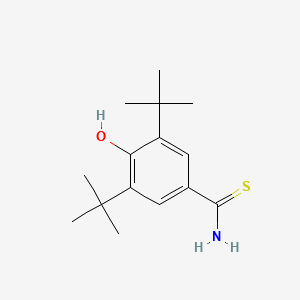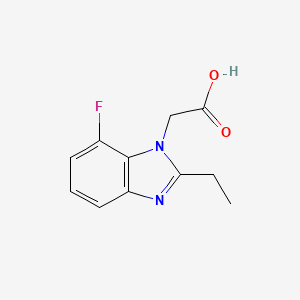
Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various groups including an ethyl group, a phenyl group, and a piperazine ring. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms, and it’s substituted with a phenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring could be formed through a condensation reaction of a 1,3-dicarbonyl compound with urea or guanidine. The piperazine ring could be formed through a reaction of a dicarbonyl compound with ethylenediamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of the substituents on the rings. The compound would likely exhibit aromaticity due to the presence of the phenyl and pyrimidine rings, which are aromatic systems .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the ethyl group could be involved in reactions such as deprotonation or substitution. The carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents. For example, the presence of the polar carbonyl group could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would depend on factors such as the size and shape of the molecule, and the types of intermolecular forces present .Applications De Recherche Scientifique
Reaction Pathways and Synthetic Applications
Research has explored the reaction pathways and synthetic applications of tetrahydropyrimidine derivatives, highlighting their versatility in organic synthesis. A study by Fesenko et al. (2010) described the dramatic effect of thiophenol on the reaction pathway of a related compound, showcasing ring expansion versus nucleophilic substitution reactions depending on the reaction conditions. This work emphasizes the chemical flexibility of tetrahydropyrimidine derivatives in synthesizing complex molecules Fesenko, A., Trafimova, L. A., Cheshkov, D., & Shutalev, A. (2010). Tetrahedron Letters, 51, 5056-5059.
Thermodynamic Properties
Klachko et al. (2020) conducted a study on the thermodynamic properties of esters derived from tetrahydropyrimidine, including their combustion energies and enthalpies of formation. This research provides valuable data for understanding the energy content and stability of these compounds, which is critical for their potential applications in materials science Klachko, O., Matiychuk, V., Sobechko, I., Serheyev, V., & Tishchenko, N. (2020). Chemistry & Chemical Technology.
Crystal Structure Analysis
The crystal structure of tetrahydropyrimidine derivatives has been elucidated to understand their conformation and molecular interactions. Kurbanova et al. (2009) determined the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, providing insights into the molecular arrangement and potential for forming supramolecular assemblies Kurbanova, M., Kurbanov, A., Askerov, R., Allakhverdiev, M. A., Khrustalev, V., & Magerramov, A. (2009). Journal of Structural Chemistry, 50, 505-509.
Antimicrobial and Anticancer Evaluation
A noteworthy application of tetrahydropyrimidine derivatives is in the development of antimicrobial and anticancer agents. Sharma et al. (2012) synthesized a series of compounds for evaluation against various microbial strains and cancer cell lines, demonstrating the potential of these compounds in medicinal chemistry Sharma, S., Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R., & Majeed, A. (2012). European journal of medicinal chemistry, 48, 16-25.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-19-10-12-20(13-11-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)21-8-6-5-7-9-21/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTNCYZIXPHJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-3-carboxamide](/img/structure/B2808956.png)


![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)



![3-benzyl-7-{[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808969.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2808971.png)
![2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2808972.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2808973.png)

![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate](/img/structure/B2808978.png)